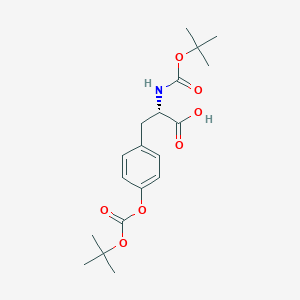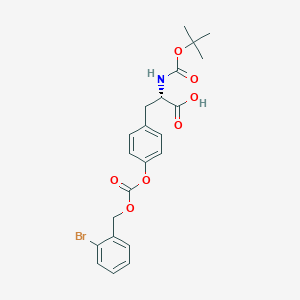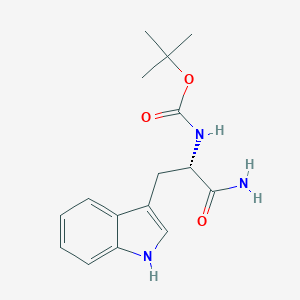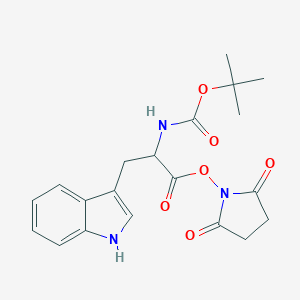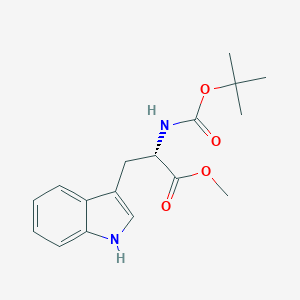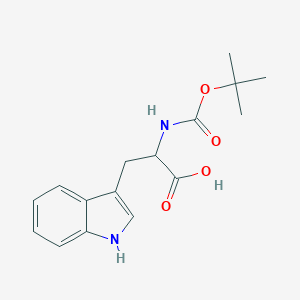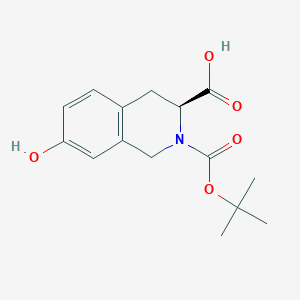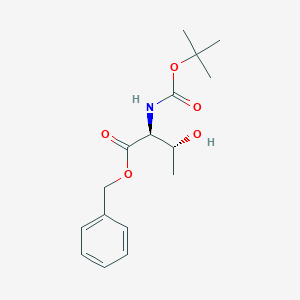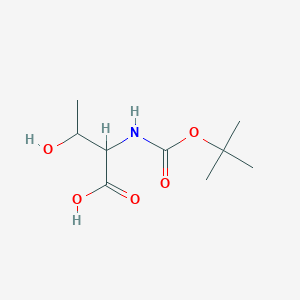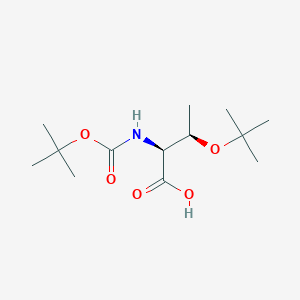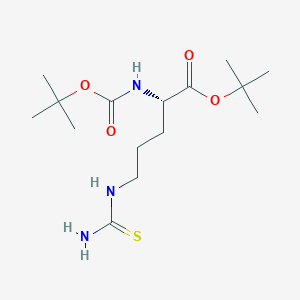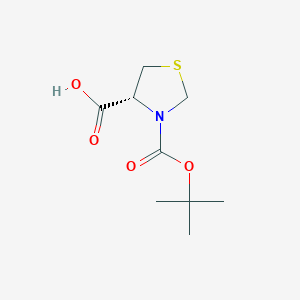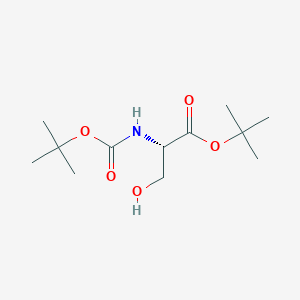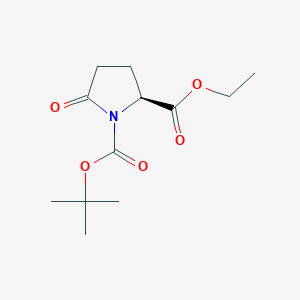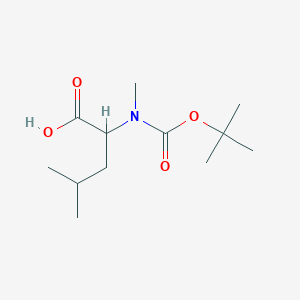
Boc-N-methyl-L-leucine
説明
Boc-N-methyl-L-leucine is a peptidyl nucleobase that has been shown to inhibit tumor cell growth and induce tumor regression in animal models. It is an amide of leucine and the antibiotic aminouracil, which is a guanine analogue .
Synthesis Analysis
The synthesis of N-methylated polypeptides involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). The use of both monomer types offers different mechanistic features and results in a multitude of functional materials . The synthesis of α-substituted and N-methylated NCAs (αNNCAs) of several amino acids were investigated . N-Methyl-dl-alanine was synthesized starting from 2-bromopropanoic acid and methylamine .
Molecular Structure Analysis
The molecular formula of Boc-N-methyl-L-leucine is C12H23NO4 .
Chemical Reactions Analysis
Boc-N-methyl-L-leucine is a BOC (tert-butyloxycarbonyl) protected N-methylated leucine .
Physical And Chemical Properties Analysis
Boc-N-methyl-L-leucine has a molecular weight of 245.32 g/mol. Its physical properties include a melting point of 55-60 °C, a boiling point of 338.2±21.0 °C (Predicted), and a density of 1.053±0.06 g/cm3 (Predicted). It should be stored in a sealed, dry environment at 2-8°C .
科学的研究の応用
Synthesis of pH-responsive polymers : Boc-L-leucine derivatives have been used in synthesizing pH-responsive chiral polymers. These polymers demonstrate potential in drug delivery and biomolecule conjugation due to their pH-responsive behavior and ability to form highly ordered structures (Bauri, Roy, Pant, & De, 2013).
Application in tritium labelling of peptides : Boc-Leu-OSu has been used in the high specific activity tritium labelling of biologically active small peptides, which is crucial for advancing research in the biological activity of small peptides (Egan & Filer, 2015).
Study of molecular conformations : Research on N-(t-butoxycarbonyl)-L-isoleucyl-L-leucine methyl ester has provided insights into peptide unit configurations and molecular conformations, contributing to our understanding of peptide structure (Thirumuruhan, Sony, Shanmugam, Ponnuswamy, & Jayakumar, 2004).
Development of electrochromic materials : Boc-L-leucine has been used in the synthesis of amino acid-functionalized poly(3,4-ethylenedioxythiophene) derivatives, which show promise in applications like electrochromic devices and optical displays due to their improved electrochromic properties and chiral recognition ability (Hu, Lu, Duan, Xu, Zhang, Zhang, Zhang, & Zhen, 2014).
Creation of cross-linked polymer gels : Boc-leucine derivatives have been polymerized to produce cross-linked polymer gels with high mechanical strength, useful in applications requiring durable, resilient materials (Vaish, Roy, & De, 2015).
Investigation of leucine catabolites : Studies have explored how leucine and its catabolites influence DNA synthesis in bovine lymphocytes, providing insights into the metabolic roles of leucine (Nonnecke, Franklin, & Nissen, 1991).
Development of dual pH and temperature responsive polymers : Boc-L/D-leucine methacryloyloxyethyl ester was used to create chiral copolymers with applications in thermo and pH-dependent solubility, which could be beneficial in drug delivery systems (Bauri, Pant, Roy, & De, 2013).
Enantioselective crystallization applications : Boc-leucine-based polymers have been employed in enantioselective crystallization, illustrating their potential in chiral separation processes (Zhang, Chen, Cui, Zhang, & Yue, 2016).
Inhibitor screening for leucine aminopeptidase : Studies involving leucine aminopeptidase, a key virulence factor in pathogenic bacteria, have used leucine derivatives for inhibitor screening, which is important for developing new treatments for bacterial infections (Zhang, Tian, Wang, Tian, Wang, Cui, Huo, Feng, Yu, & Ma, 2021).
将来の方向性
There is ongoing research into the use of Boc-N-methyl-L-leucine in the synthesis of N-methylated polypeptides. This includes the development of efficient and sustainable methods for N-Boc deprotection using choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This work combines mechanistic studies of the ROP of αNNCAs with initial studies on the solution properties of these polypeptides .
特性
IUPAC Name |
(2S)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJFAOXATCRIKU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N-methyl-L-leucine | |
CAS RN |
53363-89-6 | |
| Record name | (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



